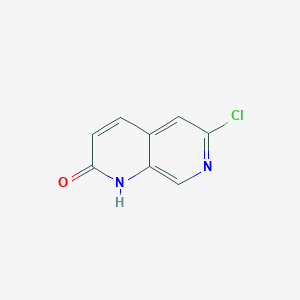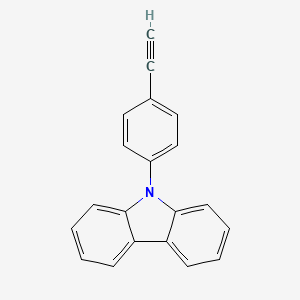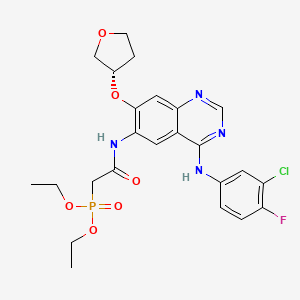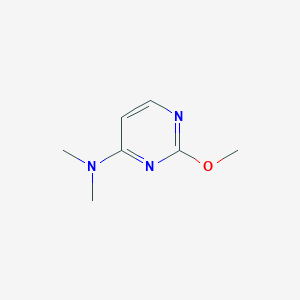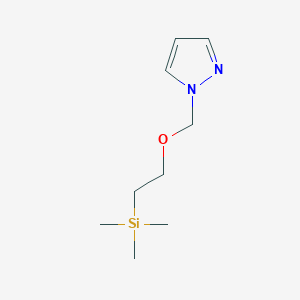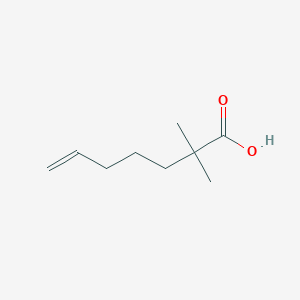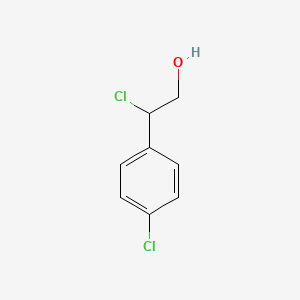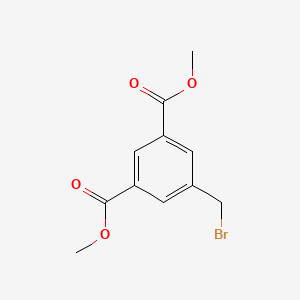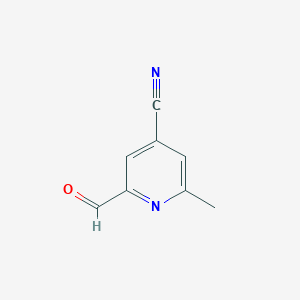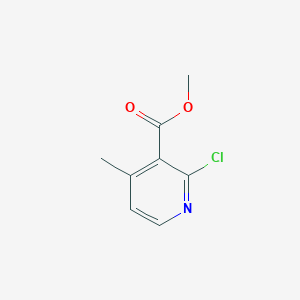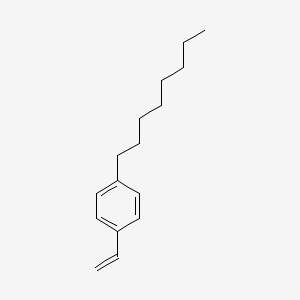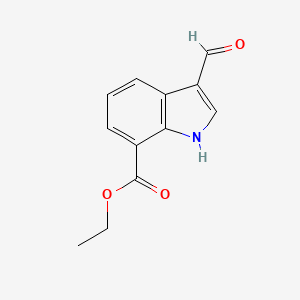![molecular formula C13H13Cl2N B1356800 [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride CAS No. 518357-42-1](/img/structure/B1356800.png)
[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride” is a chemical compound with the molecular formula C13H12ClN⋅HCl . It is used in scientific research, including proteomics research . It appears as a light yellow to yellow powder .
Molecular Structure Analysis
The molecular structure of “[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride” consists of a biphenyl group (two connected phenyl rings) with a chlorine atom on one ring and a methylamine group on the other . The InChI code for this compound is 1S/C13H12ClN.ClH/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11;/h1-8H,9,15H2;1H .
Physical And Chemical Properties Analysis
“[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride” is a light yellow to yellow powder . It has a molecular weight of 254.16 g/mol . The compound should be stored at temperatures between 0-8°C .
Wissenschaftliche Forschungsanwendungen
Derivatives and Biological Activity
- Derivatives of phenylthiophens, which include compounds related to [4-(2-Chlorophenyl)phenyl]methylamine, have been synthesized for potential biological activity. This includes substituted methylamines and ethylamines (Beaton, Chapman, Clarke, & Willis, 1976).
Synthesis Methods
- A study on the preparation of Tetrahydroisoquinoline-3-ones via cyclization of Phenyl Acetamides, using reagents such as Chlorophenylacetic acid and Methylamine, offers insights into the synthesis methods involving chlorophenyl compounds (Yang, Ulysse, Mclaws, Keefe, Guzzo, & Haney, 2014).
Enzyme Inhibition
- 1-Methyl-3-phenyl-Delta3-pyrroline and its 4-chlorophenyl analogue act as irreversible inhibitors of monoamine oxidase B (MAO B) in rat liver mitochondria. The inhibition appears to be a two-step process, with the metabolic end product being the corresponding pyrrole (Williams & Lawson, 1998).
Compound Synthesis and Optimization
- In a study focusing on the synthesis of 3-phenyl-1H-pyrazole derivatives, methodologies were optimized for the production of biologically active compounds, showing the relevance of chlorophenyl derivatives in medicinal chemistry (Liu, Xu, & Xiong, 2017).
Pharmacology
- Another study examined the enzyme-activated irreversible inhibition of type-B monoamine oxidase by compounds including chlorophenyl derivatives. This study provides insights into the selective inhibition mechanisms and kinetics of these compounds (Tipton, Fowler, McCrodden, & Strolin Benedetti, 1983).
Applications in Muscle Relaxants
- Research into the synthesis of chlormezanone, a centrally acting muscle relaxant, involved the use of chlorophenyl derivatives. This demonstrates their application in the development of pharmaceuticals (Oelschläger, Wange, Letsch, & Seeling, 2003).
Mechanism Studies
- The mechanism of inactivation of monoamine oxidase by certain chlorophenyl compounds was explored, providing valuable insights into the biochemical interactions and potential therapeutic applications of these compounds (Gates & Silverman, 1989).
Additional Chemical Applications
- Further studies delve into the synthesis and application of chlorophenyl derivatives in various chemical processes, such as the synthesis of Fluoxetine Hydrochloride, a well-known antidepressant (Zhou, 2008).
Safety And Hazards
The safety data sheet (SDS) for “[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride” can be found online . It’s important to refer to this document for detailed safety and handling information. As with all chemicals, it should be handled with appropriate personal protective equipment and only by trained individuals.
Eigenschaften
IUPAC Name |
[4-(2-chlorophenyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN.ClH/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11;/h1-8H,9,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGRCECNVGEABW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

